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Compound of Interest

1-lodo-3,4-
Compound Name: )
methylenedioxybenzene

Cat. No.: B134573

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 1-iodo-3,4-
methylenedioxybenzene, a key intermediate in the synthesis of various biologically active
compounds. This document outlines the core spectral characteristics, experimental protocols
for data acquisition, and a generalized workflow for the structural elucidation of similar small
molecules.

Core Spectral Data

The structural identity of 1-iodo-3,4-methylenedioxybenzene (also known as 5-iodobenzol[d]
[1][2]dioxole) is confirmed through a combination of Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data
from these analyses are summarized below.

Property Value
Molecular Formula C7Hs102[3][4]
Molecular Weight 248.02 g/mol [4]
CAS Number 5876-51-7[3]
Appearance Brown Qil[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

H NMR (400 MHz, CDCls):

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.20-7.07 m 2H Ar-H
6.59 d, J=8.0 Hz 1H Ar-H
5.96 S 2H O-CH2-O

13C NMR (100.6 MHz, CDCls):

Chemical Shift (6) ppm Assignment
148.8 C-O

148.0 C-O

130.8 Ar-CH

117.8 Ar-CH

110.6 Ar-CH

101.6 O-CH2-0
82.3 C-l

Data sourced from supporting information for an article by Ma, R., et al.[6]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 1-iodo-3,4-methylenedioxybenzene reveals key functional
groups present in the molecule. The data is compiled by the NIST Mass Spectrometry Data
Center.[3]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.rsc.org/suppdata/cy/c4/c4cy00721b/c4cy00721b1.pdf
https://www.benchchem.com/product/b134573?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C5876517&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?)

Interpretation

~3050-3000 Aromatic C-H stretch
~2900 Aliphatic C-H stretch (CHz)
~1600, ~1480 Aromatic C=C ring stretch
~1250, ~1040 C-O (ether) stretch

~930 O-CH2-O bend

Mass Spectrometry (MS)

Electron ionization mass spectrometry confirms the molecular weight of the compound.

miz Value Interpretation

248 Molecular ion [M]*[7]
247 [M-H]*+

121 Fragment ion, loss of |
91 Fragment ion

63 Fragment ion[7]

Data sourced from NIST and John Wiley & Sons, Inc.[7]

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectral data

presented above.

Synthesis of 1-lodo-3,4-methylenedioxybenzene

A common synthetic route involves the direct iodination of 1,3-benzodioxole.[5]

e Reaction Setup: To a 1 L flask under an argon atmosphere, add 1,3-benzodioxole (55.0

mmol), N-iodosuccinimide (66.0 mmol), and acetic acid (470 mL).[5]
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e Reaction Execution: Stir the reaction mixture at room temperature for 65 hours.[5]
e Workup:
o Remove the acetic acid via distillation under reduced pressure.[5]
o Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[5]

o Add aqueous sodium thiosulfate and chloroform to the mixture and separate the organic
layer.[5]

o Extract the aqueous layer further with chloroform.[5]
 Purification:

o Combine all organic layers, dry with anhydrous sodium sulfate, and concentrate under
reduced pressure.[5]

o Purify the crude product using silica gel column chromatography with hexane as the eluent
to yield 5-iodo-1,3-benzodioxole as a colorless liquid.[5]

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 1-iodo-3,4-
methylenedioxybenzene in about 0.7 mL of deuterated chloroform (CDCls).

» Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz spectrometer. For *H NMR,
typical parameters include a 30-degree pulse angle and a relaxation delay of 1 second. For
13C NMR, a proton-decoupled sequence is used with a wider spectral window and a longer
relaxation delay (e.g., 2 seconds).

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to the
residual solvent peak (CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy
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o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
compound between two potassium bromide (KBr) plates. For gas-phase analysis, the
sample is introduced into a gas cell.

o Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR)
spectrometer, typically scanning from 4000 to 400 cm~1. A background spectrum is recorded
and subtracted from the sample spectrum.

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC-MS).

 lonization: Subject the sample to electron ionization (El), where high-energy electrons
bombard the molecules, causing ionization and fragmentation.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the ions and generate a mass spectrum, which plots the relative
abundance of ions versus their m/z values.

Visualizations
Experimental Workflow for Spectral Analysis

The following diagram illustrates a generalized workflow for the spectral analysis of a small
molecule like 1-iodo-3,4-methylenedioxybenzene.
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Caption: A generalized workflow for the synthesis, spectral acquisition, and structural
elucidation of a small molecule.
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Benzodioxole Involvement in Auxin Signhaling

Derivatives of 1,3-benzodioxole have been investigated as potent auxin receptor agonists.[1][8]
The following diagram depicts a simplified auxin signaling pathway, where such compounds

could potentially interact.
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Caption: Simplified auxin signaling pathway, a target for some benzodioxole derivatives.

© 2025 BenchChem. All rights reserved.

8/10 Tech Support


https://www.benchchem.com/product/b134573?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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